molecular formula C10H9NO B1142382 2-Phenylacetoacetonitrile CAS No. 120065-76-1

2-Phenylacetoacetonitrile

Cat. No.: B1142382
CAS No.: 120065-76-1
M. Wt: 159.18
InChI Key:
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Description

alphaIt is a crystalline solid that is primarily used as a precursor in the synthesis of various chemicals, including amphetamines . This compound is of significant interest in both research and industrial applications due to its versatile chemical properties.

Preparation Methods

.alpha.-Phenylacetoacetonitrile can be synthesized through several methods. One common synthetic route involves the condensation of ethyl acetate with benzyl cyanide in the presence of sodium ethoxide. The reaction mixture is heated and then cooled to precipitate the product . Another method involves the use of inorganic acids such as sulfuric acid, hydrochloric acid, or phosphoric acid to hydrolyze the compound . Industrial production methods often utilize similar synthetic routes but on a larger scale to achieve higher yields and purity.

Chemical Reactions Analysis

.alpha.-Phenylacetoacetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium ethoxide, glacial acetic acid, and various inorganic acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenylacetic acid, while reduction can produce secondary alcohols .

Scientific Research Applications

.alpha.-Phenylacetoacetonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and forensic science. In chemistry, it serves as a precursor for the synthesis of amphetamines and other related compounds . In biology, it is used in studies involving enzyme reactions and metabolic pathways. In forensic science, it is utilized as an analytical reference standard for the identification and characterization of various substances .

Mechanism of Action

The mechanism of action of .alpha.-Phenylacetoacetonitrile involves its interaction with specific molecular targets and pathways. As a precursor in the synthesis of amphetamines, it undergoes chemical transformations that lead to the formation of active compounds. These active compounds then interact with neurotransmitter systems in the brain, affecting the release and uptake of neurotransmitters such as dopamine and serotonin .

Properties

IUPAC Name

3-oxo-2-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO/c1-8(12)10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNWFTMUBKJWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863402
Record name alpha-Acetylphenylacetonitrile
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4468-48-8
Record name α-Acetylbenzeneacetonitrile
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Record name 2-Phenylacetoacetonitrile
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Record name Benzeneacetonitrile, .alpha.-acetyl-
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